(+/-)13-HODE cholesteryl ester
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Overview
Description
(+/-)13-HODE cholesteryl ester is a complex organic compound It is characterized by its intricate structure, which includes multiple stereocenters and a combination of cyclopenta[a]phenanthrene and octadecadienoate moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)13-HODE cholesteryl ester typically involves multi-step organic synthesis. The process begins with the preparation of the cyclopenta[a]phenanthrene core, followed by the introduction of the dimethyl and methylheptan-2-yl groups. The final step involves the esterification with (9Z,11E)-13-hydroxyoctadeca-9,11-dienoic acid under controlled conditions to ensure the correct stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve the use of advanced techniques such as catalytic hydrogenation, selective oxidation, and stereoselective synthesis. These methods are designed to maximize yield and purity while minimizing the formation of by-products. The use of high-pressure reactors and specialized catalysts is common in the large-scale production of such complex molecules.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the hydroxyl and double bond sites.
Reduction: Reduction reactions can target the double bonds and carbonyl groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the cyclopenta[a]phenanthrene ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alkanes or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a model molecule for studying complex organic reactions and stereochemistry. Its multiple stereocenters make it an excellent candidate for research in asymmetric synthesis and chiral catalysis.
Biology
In biological research, this compound is investigated for its potential role in cellular signaling pathways and as a ligand for various receptors. Its structural similarity to certain natural products makes it a valuable tool for studying biological processes.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development in areas such as anti-inflammatory and anticancer therapies.
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials and as a precursor for the production of high-value chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (+/-)13-HODE cholesteryl ester involves its interaction with specific molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity and triggering downstream effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- [(3S,8S,9S,10R,13R,14S,17R)-17-((2R,5R)-5,6-Dimethylheptan-2-yl)-3-methoxy-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene]
- [(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,3E,6S)-6-Hydroxy-7-methyl-3-octen-2-yl]-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol]
Uniqueness
The uniqueness of (+/-)13-HODE cholesteryl ester lies in its specific combination of functional groups and stereochemistry. This unique arrangement allows it to exhibit distinct chemical reactivity and biological activity compared to other similar compounds.
Biological Activity
(+/-)13-HODE cholesteryl ester, a metabolite derived from the oxidation of low-density lipoprotein (LDL), has garnered attention for its biological activities, particularly in lipid metabolism and inflammation. This article synthesizes recent research findings, case studies, and data tables to provide a comprehensive overview of the compound's biological activity.
Chemical Background
(+/-)13-HODE (hydroxyoctadecadienoic acid) is formed through the oxidation of linoleic acid and is found in various biological systems, particularly in atherosclerotic lesions. Its cholesteryl ester form is produced during lipid oxidation processes, notably through Cu²⁺-catalyzed reactions involving LDL particles .
Lipid Metabolism
Recent studies have highlighted the role of this compound in promoting liver steatosis. Research indicates that 13-HODE can activate sterol regulatory element-binding protein 1 (SREBP1), which is crucial for fatty acid and triglyceride synthesis. In experiments involving mice treated with 9-HODE and 13-HODE, notable increases in liver weight and hepatic triglyceride accumulation were observed, suggesting a significant impact on lipid metabolism .
Table 1: Effects of 13-HODE on Lipid Metabolism in Mice
Parameter | Control Group | 9/13-HODE Treated Group |
---|---|---|
Liver Weight (g) | X | Y |
Hepatic TG Content (mg/g liver) | A | B |
Fasting Blood Glucose Levels (mg/dL) | C | D |
Note: Values X, Y, A, B, C, and D represent specific experimental results from the study.
Inflammatory Response
The compound has also been implicated in inflammatory processes. In vitro studies demonstrate that (+/-)13-HODE can induce the expression of pro-inflammatory markers in macrophages. This suggests that it may contribute to chronic inflammation associated with metabolic disorders . The differential expression of genes related to lipid metabolism and inflammation was confirmed through RNA sequencing, which revealed significant changes in gene expression profiles following treatment with 9/13-HODEs .
Case Studies
Case Study 1: Age-Related Liver Steatosis
In a study focusing on age-related liver steatosis, researchers found that senescent hepatocytes produce increased levels of 13-HODE. This production activates SREBP1 by inhibiting catalase activity, leading to enhanced lipogenesis. Male mice subjected to a nine-day treatment with 9/13-HODEs exhibited elevated liver fat accumulation without significant changes in body weight or adipose tissue mass .
Case Study 2: Macrophage Activation
Another investigation explored the effects of 13-HODE on macrophage activation. The study demonstrated that exposure to 13-HODE resulted in increased secretion of pro-inflammatory cytokines. This finding underscores the potential role of 13-HODE as a mediator of inflammation within atherosclerotic plaques .
The biological activity of this compound is mediated through several mechanisms:
- Activation of SREBP1 : This transcription factor plays a pivotal role in regulating lipid biosynthesis.
- Induction of Inflammatory Cytokines : Enhanced expression of cytokines such as TNF-α and IL-6 has been linked to 13-HODE exposure.
- Alteration of Gene Expression : RNA sequencing has identified numerous differentially expressed genes involved in lipid metabolism and inflammation.
Properties
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (9Z,11E)-13-hydroxyoctadeca-9,11-dienoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H76O3/c1-7-8-16-22-37(46)23-17-14-12-10-9-11-13-15-18-24-43(47)48-38-29-31-44(5)36(33-38)25-26-39-41-28-27-40(35(4)21-19-20-34(2)3)45(41,6)32-30-42(39)44/h12,14,17,23,25,34-35,37-42,46H,7-11,13,15-16,18-22,24,26-33H2,1-6H3/b14-12-,23-17+/t35-,37?,38+,39+,40-,41+,42+,44+,45-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZXYPSUQZUUHPD-ZCNQQENXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC=CCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(/C=C/C=C\CCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H76O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
665.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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